Cas no 80944-82-7 (4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo-)
4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- Chemical and Physical Properties
Names and Identifiers
-
- 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo-
- 3-methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
- SR-01000261278
- CS-0365934
- MFCD03721167
- 80944-82-7
- 3-methyl-1-phenyl-2-thioxoimidazolidin-4-one
- SCHEMBL11066753
- SBB023513
- AKOS000313239
- DTXSID30358364
- SR-01000261278-1
- 3-METHYL-1-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
-
- MDL: MFCD03721167
- Inchi: 1S/C10H10N2OS/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3
- InChI Key: SPMDYTHSTVSEOI-UHFFFAOYSA-N
- SMILES: S=C1N(C)C(CN1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 206.05138412g/mol
- Monoisotopic Mass: 206.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.6Ų
4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB551454-250 mg |
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, 95%; . |
80944-82-7 | 95% | 250MG |
€195.90 | 2022-03-24 | |
| abcr | AB551454-500 mg |
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, 95%; . |
80944-82-7 | 95% | 500MG |
€232.80 | 2022-03-24 | |
| abcr | AB551454-1 g |
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, 95%; . |
80944-82-7 | 95% | 1g |
€257.00 | 2023-07-11 | |
| abcr | AB551454-1g |
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, 95%; . |
80944-82-7 | 95% | 1g |
€257.00 | 2024-08-02 | |
| abcr | AB551454-5g |
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one, 95%; . |
80944-82-7 | 95% | 5g |
€1314.50 | 2025-04-16 |
4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- Suppliers
4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo-
Recent Advances in the Study of 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- (CAS: 80944-82-7): A Comprehensive Research Brief
The compound 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- (CAS: 80944-82-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential industrial applications.
One of the most notable advancements in the study of 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- is its application in the synthesis of thiazolidinone derivatives, which are known for their broad-spectrum biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity to human cells. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and bacterial enzymes, providing valuable insights for future drug design.
In addition to its antimicrobial properties, recent research has also investigated the anticancer potential of 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo-. A preclinical study conducted by researchers at the National Cancer Institute revealed that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the p53 pathway. The study further highlighted the compound's ability to synergize with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment regimens.
From a chemical perspective, the stability and reactivity of 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- have been subjects of extensive investigation. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its molecular structure and confirm its purity. Recent innovations in synthetic methodologies have also enabled the large-scale production of this compound with high yield and reproducibility, addressing previous challenges related to its industrial-scale synthesis.
Looking ahead, the potential applications of 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- extend beyond pharmaceuticals. Emerging research suggests its utility in agrochemicals and materials science, where its unique chemical properties could be leveraged to develop new pesticides or functional materials. However, further studies are needed to fully explore these possibilities and address any associated safety or environmental concerns.
In conclusion, the compound 4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo- (CAS: 80944-82-7) represents a promising area of research with diverse applications in medicine, agriculture, and materials science. Continued investigation into its biological mechanisms and synthetic optimization will be crucial for unlocking its full potential and translating laboratory findings into real-world solutions.
80944-82-7 (4-Imidazolidinone, 3-methyl-1-phenyl-2-thioxo-) Related Products
- 18391-77-0(1-methyl-3-phenyl-2-thioxoimidazolidin-4-one)
- 1250860-99-1(1-(4-methylphenyl)-2-thioxo-4-Imidazolidinone)
- 37021-14-0(3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one)
- 54107-52-7(1-phenyl-2-thioxo-4-Imidazolidinone)
- 32607-35-5(3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one)
- 61388-77-0(1-(3-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one)
- 872823-63-7(2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one)
- 2010-15-3(3-phenyl-2-sulfanylideneimidazolidin-4-one)
- 182564-91-6(4-Imidazolidinone, 1-ethyl-3-(2-naphthalenyl)-2-thioxo-)
- 956587-16-9(1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one)